![molecular formula C28H21N B8205758 N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8205758.png)
N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(Naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine: is an organic compound with the molecular formula C28H21N . It is a solid at room temperature and is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine typically involves the following steps:
Amination Reaction: The initial step involves the formation of an amine group on the biphenyl structure. This can be achieved through a Buchwald-Hartwig amination reaction, where a palladium catalyst is used to couple an aryl halide with an amine.
Naphthyl Substitution: The next step involves the substitution of a naphthyl group onto the phenyl ring. This can be done using a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of naphthalene is coupled with the aryl halide in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
化学反应分析
Types of Reactions:
Oxidation: N-(4-(Naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the aromatic rings can be functionalized with various substituents like nitro groups, halogens, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitro compounds, alkyl halides, and other electrophiles.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
科学研究应用
Chemistry: N-(4-(Naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a fluorescent probe due to its ability to emit light when excited by ultraviolet or visible light. It is also used in the study of protein-ligand interactions and other biochemical processes.
Medicine: While not directly used as a drug, derivatives of this compound are being investigated for their potential therapeutic applications, including as anticancer agents and in the treatment of neurodegenerative diseases.
Industry: In the industrial sector, N-(4-(Naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine is primarily used in the production of OLEDs and OPV devices.
作用机制
The mechanism by which N-(4-(Naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine exerts its effects is primarily through its role as a hole transport material in electronic devices. It facilitates the movement of positive charges (holes) through the device, improving its efficiency and performance. The molecular targets and pathways involved include the interaction with the active layers of the device, where it helps to balance the charge transport and prevent recombination losses .
相似化合物的比较
N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine (NPB): Known for its use in OLEDs and OPV devices, similar to N-(4-(Naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine.
N4,N4-Di(biphenyl-4-yl)-N4’-(naphthalen-1-yl)-N4’-phenyl-biphenyl-4,4’-diamine: Another compound used in organic electronics with similar properties and applications.
Uniqueness: N-(4-(Naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine stands out due to its specific structural configuration, which provides a unique balance of hole mobility and stability. This makes it particularly effective in improving the performance and longevity of electronic devices .
属性
IUPAC Name |
N-(4-naphthalen-1-ylphenyl)-2-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N/c1-2-9-22(10-3-1)27-14-6-7-16-28(27)29-24-19-17-23(18-20-24)26-15-8-12-21-11-4-5-13-25(21)26/h1-20,29H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWZDIQAUYFEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Nitro-1,2,6,7,8,9-hexahydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B8205681.png)
![(2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate](/img/structure/B8205688.png)

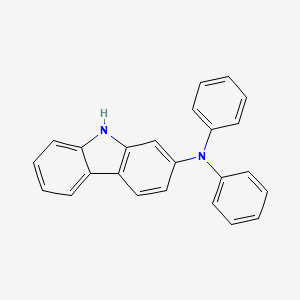

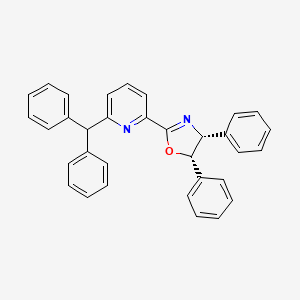
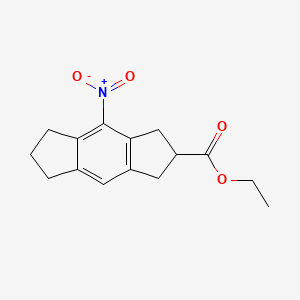
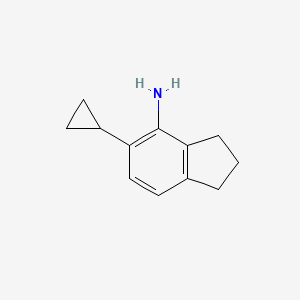
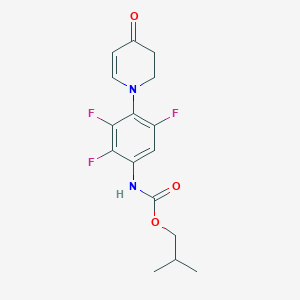
![9-[4-(4-phenylphenyl)phenyl]carbazole](/img/structure/B8205754.png)
![2-Chloro-4-dibenzofuran-4-yl-6-phenyl-[1,3,5]triazine](/img/structure/B8205764.png)
![1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B8205769.png)
![N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8205776.png)

